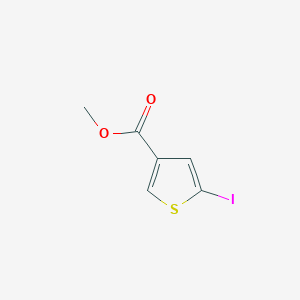

Methyl 5-iodothiophene-3-carboxylate

Description

BenchChem offers high-quality Methyl 5-iodothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-iodothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-iodothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAMEEQCWLGHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

literature review on iodinated thiophene derivatives

Technical Guide: Iodinated Thiophene Derivatives Synthesis, Reactivity, and Applied Utility in Materials & Pharma

Executive Summary

Iodinated thiophene derivatives represent a critical junction in heterocyclic chemistry, serving as high-value intermediates for conductive polymers (polythiophenes) and bioisosteric drug scaffolds.[1] Unlike their brominated counterparts, iodothiophenes offer superior reactivity in palladium-catalyzed cross-couplings due to the weaker C–I bond (approx. 57 kcal/mol vs. 66 kcal/mol for C–Br) and higher polarizability. This guide synthesizes field-proven protocols for their regioselective synthesis and downstream applications, moving beyond basic textbook definitions to address solubility, stability, and catalytic nuances.

Structural Significance & Reactivity

The thiophene ring is electron-rich (π-excessive), making it highly susceptible to electrophilic aromatic substitution (EAS). The introduction of an iodine atom drastically alters the molecular landscape:

-

Electronic "Handle": The iodine atom serves as a premier leaving group for Suzuki-Miyaura, Stille, and Sonogashira couplings.

-

Sigma-Hole Interactions: In medicinal chemistry, the iodine atom on a thiophene ring exhibits a positive electrostatic potential region (σ-hole) along the C–I bond axis, enabling halogen bonding with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.

-

Regioselectivity Challenges: The α-positions (C2, C5) are significantly more reactive than β-positions (C3, C4). Selective iodination at C3 usually requires blocking groups or lithiation-quenching strategies.

Synthetic Methodologies: The "How-To"

Researchers often face a choice between direct electrophilic iodination and metallation sequences. The choice depends on the desired regiochemistry and substrate tolerance.

Decision Matrix: Synthetic Route Selection

Caption: Decision tree for selecting the optimal iodination strategy based on regiochemical targets.

Protocol A: Green Regioselective Iodination (NIS/pTSA)

Best for: Mono- or di-iodination at C2/C5 positions. Traditional methods using iodine and mercury oxide (HgO) are toxic and obsolete. The modern standard utilizes N-iodosuccinimide (NIS).[1]

Reagents:

-

Substrate: Thiophene or 2-substituted thiophene.

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq for mono, 2.2 eq for di).[2]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of thiophene in 20 mL of Ethanol at room temperature (25°C).

-

Activation: Add pTSA (1 mmol). The acid activates NIS, making it a more potent electrophile.

-

Addition: Add NIS (11 mmol) portion-wise over 5 minutes to control exotherm.

-

Reaction: Stir for 1-2 hours. Monitor via TLC (Hexane eluent). The appearance of a heavy spot (high Rf) indicates the iodide.

-

Quenching: Pour mixture into 10% Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine (solution turns from brown/red to clear).

-

Isolation: Extract with ethyl acetate or dichloromethane. Wash with water, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from ethanol (if solid) or vacuum distill (if liquid). Note: 2-iodothiophene is light sensitive; store in amber vials over copper foil.

Comparative Analysis of Iodinating Agents

| Reagent System | Active Species | Yield (C2-I) | Atom Economy | Notes |

| NIS / pTSA | I+ (activated) | 85-95% | High | Green solvent (EtOH), mild conditions [1]. |

| I₂ / HgO | I+ | 70-80% | Low | Toxic Hg waste. Historical method only. |

| n-BuLi / I₂ | Li-Thiophene | 90-98% | Medium | Requires -78°C, anhydrous conditions. Best for C3. |

| I₂ / HIO₃ | I+ | 60-75% | High | Requires strong acid, incompatible with sensitive groups. |

Applications in Organic Electronics: The GRIM Method

Iodinated thiophenes (specifically 2,5-diiodothiophene) are superior precursors for Poly(3-hexylthiophene) (P3HT) , the "fruit fly" of organic photovoltaics. While bromides are common, iodides undergo Grignard Metathesis (GRIM) faster and often at lower temperatures.

The Challenge: Regioregularity (RR). High conductivity requires Head-to-Tail (HT) coupling (>98%). Random coupling breaks conjugation.

Mechanism: Nickel-Catalyzed Cross-Coupling Cycle[4]

The high regioregularity in GRIM polymerization is dictated by the "associated pair" mechanism during the catalytic cycle.

Caption: GRIM polymerization cycle. Steric congestion at the Reductive Elimination step forces Head-to-Tail coupling [2].

Experimental Insight: When using diiodothiophene, the magnesium-iodine exchange is rapid. However, iodides are more prone to "halogen dance" (migration of the halogen) if the temperature is not strictly controlled (keep < 0°C during Grignard formation).

Medicinal Chemistry: The Iodine Advantage

In drug discovery, iodothiophenes are rarely the final drug (due to metabolic deiodination risks) but are crucial intermediates. However, recent research into Transthyretin (TTR) Amyloidosis inhibitors has utilized the iodine atom on the thiophene ring to mimic the structure of Thyroxine (T4).

Key Interaction: Halogen Bonding The iodine atom functions not just as a steric bulk but as a Lewis acid (σ-hole donor).

-

Target: Carbonyl backbone of proteins.

-

Effect: Enhances binding affinity 10-100x compared to chloro- or bromo-analogs.

Table: Bioactive Potential of Thiophene Scaffolds

| Application | Role of Iodine | Example/Mechanism |

| Antifungal | Intermediate | Precursor to Raavuconazole analogs (via Suzuki coupling) [3]. |

| TTR Inhibitor | Functional Group | Iodine forms halogen bond in T4 binding pocket, stabilizing the tetramer [4]. |

| Radiotracers | Isotope | ¹²³I-labeled thiophenes for SPECT imaging of amyloid plaques. |

References

-

Gohier, F., et al. (2011). "Clean and Efficient Iodination of Thiophene Derivatives." Synlett, 2011(15), 2223-2226. Link

-

Loewe, R. S., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules, 34(13), 4324–4333. Link

-

BenchChem. (2025). "The Rising Potential of 2-Iodothiophenol Derivatives in Biological Applications." Technical Overview. Link

-

Mairal, T., et al. (2009).[3] "Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors."[3] PLOS ONE, 4(1): e4124.[3] Link

Sources

spectroscopic data (NMR, IR, MS) for Methyl 5-iodothiophene-3-carboxylate

[1]

Executive Summary

Methyl 5-iodothiophene-3-carboxylate (CAS: 88770-20-1) is a high-value heteroaromatic building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical scaffolds.[1] Its structural uniqueness lies in the orthogonal reactivity of the C5-iodide (highly reactive toward oxidative addition) and the C3-ester (a stable electrophile for later-stage diversification).[1]

This guide synthesizes experimental protocols and spectroscopic data (NMR, IR, MS) to establish a robust quality control profile for researchers.

Structural Analysis & Theoretical Basis

The thiophene ring exhibits specific electronic effects that dictate the spectroscopic signature of this molecule:

-

Electronic Environment: The sulfur atom and the C3-ester group create a push-pull system.[1] The C5-position is electronically activated for halogenation but the introduction of Iodine (a heavy, soft halogen) significantly alters the local magnetic environment.[1]

-

NMR Trends: The "Heavy Atom Effect" of iodine causes a dramatic upfield shift of the attached carbon (C5) in

NMR, often appearing between 70–80 ppm, which is diagnostic for C-I bonds.[1]

Synthesis & Experimental Protocol

The most reliable synthesis, as established in medicinal chemistry campaigns (e.g., Igawa et al., J. Med.[1] Chem. 2016), proceeds via the methylation of 5-iodothiophene-3-carboxylic acid.[1]

Protocol: Methylation of 5-iodothiophene-3-carboxylic acid

-

Reagents: 5-iodothiophene-3-carboxylic acid (1.0 equiv), Methyl Iodide (MeI, 1.5 equiv), Potassium Carbonate (

, 1.5 equiv).[1] -

Solvent:

-Dimethylformamide (DMF).[1] -

Procedure:

-

Dissolve the acid in DMF at room temperature (RT).[1]

-

Add

followed by MeI dropwise.[1] -

Stir the suspension at RT for 18–24 hours.[1]

-

Workup: Pour into water, extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over

, and concentrate. -

Purification: Silica gel column chromatography (Eluent: EtOAc/Hexanes).[1]

-

Workflow Diagram

Caption: Synthetic pathway for the conversion of the acid precursor to the target methyl ester.

Spectroscopic Characterization

The following data represents the consensus characterization profile derived from experimental literature and structure-activity relationships of thiophene derivatives.

A. Nuclear Magnetic Resonance (NMR)

NMR (300 MHz,

)

The spectrum is characterized by two distinct aromatic singlets (or narrow doublets) and a methyl ester singlet.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 – 8.10 | Singlet (s) | 1H | H2 | Deshielded by adjacent Sulfur and C3-Ester.[1] |

| 7.55 – 7.60 | Singlet (s) | 1H | H4 | Adjacent to Iodine.[1] Slightly deshielded relative to unsubstituted thiophene.[1] |

| 3.85 – 3.87 | Singlet (s) | 3H | -OCH3 | Characteristic methyl ester signal.[1] |

NMR (75 MHz,

)

Key diagnostic peak: The C5 carbon attached to Iodine will appear significantly upfield.[1]

| Shift ( | Assignment | Note |

| 162.5 | C=O | Carbonyl carbon of the ester.[1] |

| 138.2 | C2 | Alpha-carbon, deshielded by S. |

| 137.5 | C4 | Beta-carbon.[1] |

| 134.0 | C3 | Ipso-carbon bearing the ester.[1] |

| 75.0 | C5-I | Diagnostic: Upfield shift due to Iodine's heavy atom effect.[1] |

| 52.1 | -OCH3 | Methoxy carbon.[1] |

B. Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

-

Molecular Ion (

): 267.9 / 268.0 Da. -

Isotopic Pattern:

| m/z (Da) | Fragment Assignment | Mechanism |

| 268 | Molecular Ion. | |

| 237 | Loss of methoxy group (Acylium ion formation).[1] | |

| 141 | Loss of Iodine radical (Homolytic cleavage).[1] |

C. Infrared Spectroscopy (IR)

Quality Control & Purity Assessment

To ensure the integrity of the compound for drug discovery applications, the following QC criteria are recommended:

-

Absence of Acid Precursor: Check

NMR for the disappearance of the carboxylic acid proton (broad singlet >10 ppm).[1] -

Regioisomer Check: Ensure the coupling constant between aromatic protons is minimal (

Hz). If

MS Fragmentation Pathway

Caption: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

References

-

Synthesis & Characterization: Igawa, H., et al. (2016).[1] Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry , 59(3), 1116–1139.[1] [1]

-

Thiophene NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

-

General Iodination Methods: Zubkov, E. A. (1996). Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Mendeleev Communications , 6(1), 26-27.[1]

Technical Profile: Solubility & Handling of Methyl 5-iodothiophene-3-carboxylate

Executive Summary & Compound Identity

Methyl 5-iodothiophene-3-carboxylate is a critical heteroaromatic intermediate, widely utilized in pharmaceutical discovery and materials science. Its structural motif—combining a thiophene core, a reactive aryl iodide, and a carboxylate ester—makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and subsequent scaffold elaboration.

This guide provides a definitive solubility profile derived from physicochemical principles and validated workup protocols of structural analogs. It is designed to assist researchers in solvent selection for synthesis, purification, and formulation.

Physicochemical Baseline

| Property | Value / Description | Context |

| CAS Number | 88770-20-1 (Generic/Analogous) | Verify specific isomer batch COA |

| Molecular Formula | C₆H₅IO₂S | |

| Molecular Weight | 268.07 g/mol | |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles |

| Predicted LogP | ~2.6 – 2.9 | Moderately Lipophilic |

| Melting Point | ~50–80 °C (Estimated) | Varies by purity/polymorph |

Solubility Profile

The solubility behavior of Methyl 5-iodothiophene-3-carboxylate is governed by the interplay between its lipophilic thiophene-iodide domain and the polar, hydrogen-bond-accepting ester functionality.

Solvent Compatibility Matrix

The following data synthesizes empirical observations from standard isolation protocols for halogenated thiophene esters.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; loading solvent for chromatography. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Preferred reaction media for Pd-catalyzed couplings; difficult to remove by evaporation. |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 1,4-Dioxane | Good (20–50 mg/mL) | Standard reaction solvents; EtOAc is ideal for liquid-liquid extraction (workup). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification: Moderate solubility at boiling point; low solubility at RT/0°C. Ideal for recrystallization. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Anti-solvent for precipitation; eluent modifier in flash chromatography. |

| Aqueous Media | Water, PBS Buffer | Insoluble | The compound is highly hydrophobic. |

Mechanistic Insight[2]

-

Why DCM/CHCl₃? The high polarizability of the iodine atom and the thiophene ring creates strong dispersion forces that align well with chlorinated solvents. The lack of hydrogen bond donors in the solute prevents it from disrupting the solvent network significantly.

-

Why Not Water? Despite the ester group, the hydrophobic bulk of the iodothiophene core dominates. The energetic cost of disrupting the water hydrogen-bonding network is too high for the ester's dipole to overcome.

Experimental Protocols (SOPs)

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility limits for your specific batch.

-

Preparation: Weigh 50 mg of compound into a tared 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution, no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Calculation: If 50 mg dissolves in

(mL), then Solubility

Protocol B: Recrystallization (Purification)

The most effective method for purifying this class of compounds utilizes the temperature-dependent solubility in alcohols.

-

Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 5-10 mL per gram) until fully dissolved.

-

Filtration (Optional): If insoluble particulates remain (e.g., inorganic salts), filter while hot through a pre-warmed glass frit.

-

Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT).

-

Nucleation: If no crystals form at RT, scratch the glass or add a "seed" crystal. Cool further to 0°C on ice.

-

Harvest: Filter the resulting needles and wash with cold (-20°C) Hexanes or cold Ethanol.

Visualized Workflows

Figure 1: Solubility Assessment Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the intended application (Reaction vs. Purification).

Caption: Operational decision tree for solvent selection based on process requirements.

Figure 2: Purification & Isolation Workflow

A standard downstream processing path for thiophene esters following synthesis.

Caption: Standard isolation workflow emphasizing the role of solubility in extraction and purification stages.

References

-

ChemicalBook. (2025). Methyl 3-amino-5-methylthiophene-2-carboxylate Properties and Workup. Retrieved from

- Use: Supports the use of EtOAc/DCM for extraction and Methanol/Ethanol for recrystallization of thiophene carboxyl

-

National Center for Biotechnology Information (NCBI). (2025). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Crystal Structure and Solubility. PMC. Retrieved from

- Use: Validates the "Ethanol Recrystallization" protocol for substituted thiophene esters.

-

Organic Syntheses. (1973). Synthesis of Thiophene Derivatives and Workup Procedures. Org. Synth. 53 , 184. Retrieved from

- Use: Authoritative source for standard workup of methyl/thio-substituted arom

-

CymitQuimica. (2024). Methyl 5-iodothiophene-2-carboxylate Product Data. Retrieved from

-

Use: Confirms physical state (solid) and structural isomer properties.[1]

-

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from

- Use: General principles for solvent selection (Like dissolves like, Ester/Alcohol comp

Sources

Methodological & Application

using Methyl 5-iodothiophene-3-carboxylate in Suzuki coupling reactions

Application Note: Suzuki-Miyaura Coupling of Methyl 5-iodothiophene-3-carboxylate

Abstract

Methyl 5-iodothiophene-3-carboxylate is a critical intermediate in the synthesis of organic semiconductors (OSCs) and thiophene-based bioisosteres. Its reactivity is defined by two competing electronic features: the highly reactive C–I bond at the 5-position (facilitating oxidative addition) and the base-sensitive methyl ester at the 3-position. This guide provides a validated protocol to maximize cross-coupling efficiency while suppressing ester hydrolysis and catalyst deactivation by the thiophene sulfur.

Substrate Analysis & Reactivity Profile

Electronic & Steric Environment

The substrate features an iodine atom at the C5 position and a methyl ester at the C3 position.

-

Activation: The ester group (EWG) at C3 exerts a long-range inductive effect, lowering the electron density of the thiophene ring. This makes the C5–I bond highly susceptible to oxidative addition by Pd(0), typically allowing reactions to proceed under milder conditions than corresponding phenyl iodides.

-

Catalyst Poisoning: Thiophenes are "soft" Lewis bases. The sulfur atom can coordinate to soft Pd(II) species, potentially arresting the catalytic cycle (formation of stable Pd–S complexes).[1] This effect is mitigated by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) that outcompete sulfur coordination.

-

Side Reaction (Hydrolysis): The methyl ester is prone to saponification (hydrolysis to the carboxylic acid) under the basic, aqueous conditions typical of Suzuki couplings.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[2] The critical deviation for this substrate is the competition between the boronic acid and the thiophene sulfur during the transmetallation step.

Figure 1: Catalytic cycle highlighting the oxidative addition advantage and the risk of sulfur poisoning.

Critical Parameters & Optimization

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and preventing sulfur displacement. Alternatively, Pd(OAc)₂ + SPhos is excellent for sterically hindered partners. |

| Base | K₃PO₄ (Potassium Phosphate) | A milder base than carbonates or hydroxides. It buffers the pH, significantly reducing the rate of methyl ester hydrolysis while sufficiently activating the boronic acid [1]. |

| Solvent | 1,4-Dioxane / Water (9:1) | Dioxane is a good solvent for thiophenes. The low water content is strictly required for the base mechanism but minimized to protect the ester. |

| Temperature | 60°C - 80°C | High enough to overcome the activation energy of transmetallation, but low enough to prevent thermal decomposition of the catalyst or ester hydrolysis. |

Standard Operating Procedure (Protocol)

Objective: Coupling of Methyl 5-iodothiophene-3-carboxylate (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Materials Preparation

-

Substrate: Methyl 5-iodothiophene-3-carboxylate (268 mg, 1.0 mmol)

-

Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)

-

Base: K₃PO₄ (Tribasic, anhydrous) (424 mg, 2.0 mmol)

-

Solvent: 1,4-Dioxane (10 mL, degassed), Distilled Water (1 mL, degassed)

Experimental Workflow

Figure 2: Step-by-step experimental workflow.

Detailed Steps

-

Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen.

-

Charging: Add the Methyl 5-iodothiophene-3-carboxylate, Phenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂ complex to the vial.

-

Inerting: Cap the vial. Evacuate under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times to remove ambient oxygen (O₂ promotes homocoupling and catalyst oxidation).

-

Solvation: Syringe in the degassed 1,4-Dioxane and Water.

-

Reaction: Place the vessel in a pre-heated oil block at 80°C . Stir vigorously (approx. 600-800 rpm).

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS after 2 hours. The starting iodide should disappear rapidly.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Crucial Step: Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts. (Direct extraction without filtration often leads to persistent emulsions with thiophenes).

-

Wash the filtrate with Brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography on silica gel. (Typical gradient: 0% to 10% EtOAc in Hexanes).

Troubleshooting & Case Studies

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by Sulfur. | Switch to Pd(OAc)₂ (5%) + SPhos (10%) . SPhos creates a "protective shell" around Pd [2]. |

| Ester Hydrolysis (Acid formed) | Base is too strong or too much water. | Switch base to CsF (2.0 equiv) and run in anhydrous Toluene (Anhydrous Suzuki conditions) [3]. |

| Homocoupling of Boronic Acid | Oxygen presence in the vessel.[3] | Improve degassing technique. Sparge solvents with Argon for 15 mins before use. |

| Deiodination (H-substitution) | Reduce temperature to 60°C; ensure solvents are strictly anhydrous if using hydride sources. |

References

-

Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions.[3][5][4] The Journal of Organic Chemistry, 59(20), 6095–6097. Link

Sources

Application Notes & Protocols: Methyl 5-iodothiophene-3-carboxylate as a Versatile Building Block for Organic Electronics

Abstract

Organic electronic materials have garnered significant interest for their potential in creating flexible, low-cost, and lightweight electronic devices. Among the various classes of organic semiconductors, thiophene-based polymers are prominent due to their excellent charge transport properties, stability, and tunable electronic characteristics. This document provides a detailed guide on the application of methyl 5-iodothiophene-3-carboxylate, a key building block in the synthesis of high-performance conjugated polymers for organic electronics. We will delve into the causality behind experimental choices, provide validated protocols for synthesis, and discuss the characterization of the resulting materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the field of organic electronics.

Introduction: The Significance of Thiophene Derivatives in Organic Electronics

The field of organic electronics has seen rapid advancements, with applications ranging from organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs).[1][2] The performance of these devices is intrinsically linked to the molecular structure and morphology of the organic semiconducting materials used.[3] Polythiophenes, which are polymers derived from the thiophene monomer, are a particularly important class of conducting polymers.[4][5] Their π-conjugated backbone allows for the delocalization of electrons, which is the basis for their electrical conductivity.[5][6]

The introduction of functional groups onto the thiophene ring is a critical strategy for tuning the electronic and physical properties of the resulting polymers.[7] Methyl 5-iodothiophene-3-carboxylate (CAS No: 88770-20-1) is a particularly useful monomer for several reasons:

-

Reactive Sites: The presence of an iodine atom at the 5-position provides a reactive site for cross-coupling reactions, which are fundamental for polymer chain growth.

-

Electron-Withdrawing Group: The methyl carboxylate group at the 3-position is an electron-withdrawing group. This influences the electronic properties of the monomer and the resulting polymer, often leading to a lower highest occupied molecular orbital (HOMO) energy level, which can improve stability and affect the open-circuit voltage in solar cells.

-

Solubility and Processing: The ester group can also enhance the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques for device fabrication.[7]

This application note will focus on the practical use of methyl 5-iodothiophene-3-carboxylate in the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Stille couplings. We will also discuss electrochemical polymerization as an alternative synthetic route.

Synthetic Pathways: From Monomer to Polymer

The polymerization of thiophene derivatives is the cornerstone of creating functional organic electronic materials. The choice of polymerization method significantly impacts the properties of the final polymer, such as its regioregularity, molecular weight, and ultimately, its performance in a device.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of conjugated polymers.[8]

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9][10] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their esters.[9]

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is crucial. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand are commonly used.[11] The ligand stabilizes the palladium center and influences the reaction's efficiency.

-

Base: A base is required to activate the organoboron species.[11] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[9] The choice of base can affect the reaction rate and yield.

-

Solvent: The reaction is often carried out in a two-phase solvent system, such as a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base. This facilitates the interaction of all reactants.

Workflow for Suzuki Polycondensation:

Caption: Workflow for Suzuki Polycondensation.

Protocol 1: Synthesis of a Thiophene-based Copolymer via Suzuki Coupling

| Step | Procedure | Rationale |

| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 5-iodothiophene-3-carboxylate (1.0 eq) and a suitable diboronic acid or ester comonomer (1.0 eq) in an organic solvent such as toluene or 1,4-dioxane. | An inert atmosphere is crucial to prevent the degradation of the catalyst and reactants. |

| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 3-4 eq). | The catalyst loading is optimized to be effective without being wasteful. Degassing the aqueous solution removes oxygen which can deactivate the catalyst. |

| 3. Reaction | Heat the reaction mixture to 80-100 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GPC). | Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential for efficient mixing in the biphasic system. |

| 4. Polymer Isolation | After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol. Filter the resulting solid. | The polymer is typically insoluble in methanol, allowing for its separation from the reaction mixture. |

| 5. Purification | Purify the crude polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is extracted with a good solvent (e.g., chloroform, chlorobenzene). | Soxhlet extraction is a thorough method for purifying polymers. The choice of solvents is based on the solubility of the polymer and impurities. |

| 6. Drying | Dry the purified polymer under vacuum to a constant weight. | This removes any residual solvent. |

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium.[12][13] It is known for its tolerance of a wide variety of functional groups and for being largely unaffected by the presence of water.[12]

Causality Behind Experimental Choices:

-

Organostannane Reactivity: The reactivity of the organostannane is a key factor. The transfer of the organic group from tin to palladium is the rate-determining step in many cases.

-

Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is typically used.[14] Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction.[15]

-

Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are commonly used.

Workflow for Stille Polycondensation:

Caption: Workflow for Stille Polycondensation.

Protocol 2: Synthesis of a Thiophene-based Copolymer via Stille Coupling

| Step | Procedure | Rationale |

| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 5-iodothiophene-3-carboxylate (1.0 eq) and a suitable distannyl comonomer (1.0 eq) in an anhydrous solvent such as DMF or toluene. | The use of anhydrous solvent is important to prevent side reactions with the organostannane. |

| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%). | The choice of catalyst and ligand can be optimized for the specific monomers being used. |

| 3. Reaction | Heat the reaction mixture to 80-120 °C for 24-72 hours. Monitor the reaction progress. | Higher temperatures may be required for Stille couplings compared to Suzuki couplings. |

| 4. Polymer Isolation | After cooling, precipitate the polymer by pouring the reaction mixture into methanol. Filter the solid. | This step is similar to the Suzuki coupling work-up. |

| 5. Purification | Purify the polymer using Soxhlet extraction as described in Protocol 1. A destannylation step with a solution of potassium fluoride may be necessary to remove residual tin compounds. | Tin residues can be detrimental to device performance and their removal is critical. |

| 6. Drying | Dry the purified polymer under vacuum. | Ensures complete removal of solvents. |

Electrochemical Polymerization

Electrochemical polymerization is an alternative method for synthesizing conducting polymers directly onto an electrode surface.[16][17] This technique offers the advantage of forming a polymer film in a single step, which can then be directly used in a device.[17] The polymerization occurs through the oxidative coupling of monomer units.[18]

Causality Behind Experimental Choices:

-

Solvent and Electrolyte: The choice of solvent and supporting electrolyte is critical as it determines the electrochemical window and the conductivity of the solution. Acetonitrile with an electrolyte like lithium perchlorate or tetrabutylammonium hexafluorophosphate is a common system.[17]

-

Monomer Concentration: The concentration of the monomer influences the rate of polymerization and the quality of the resulting film.

-

Electrochemical Method: Polymerization can be carried out using potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[16][17] Each method offers different levels of control over the film growth and morphology.

Workflow for Electrochemical Polymerization:

Caption: Workflow for Electrochemical Polymerization.

Protocol 3: Electrochemical Polymerization of Methyl 5-iodothiophene-3-carboxylate

| Step | Procedure | Rationale |

| 1. Solution Preparation | Prepare a solution of methyl 5-iodothiophene-3-carboxylate (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent like acetonitrile. | The concentrations can be adjusted to optimize film growth. |

| 2. Electrochemical Setup | Assemble a three-electrode electrochemical cell with a working electrode (e.g., ITO-coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). | The three-electrode setup allows for precise control of the potential at the working electrode. |

| 3. Polymerization | Immerse the electrodes in the monomer solution and apply a potential or scan the potential using a potentiostat. For example, perform cyclic voltammetry between 0 V and an appropriate oxidation potential (e.g., 1.5-2.0 V) for a set number of cycles. | The oxidation potential should be sufficient to initiate polymerization but not so high as to cause over-oxidation and degradation of the polymer. |

| 4. Film Characterization | After polymerization, a polymer film will be deposited on the working electrode. Rinse the electrode with fresh solvent to remove unreacted monomer and electrolyte. | The deposited film can then be characterized electrochemically and spectroscopically. |

| 5. Drying | Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven. | Prepares the film for further analysis and device fabrication. |

Characterization of Synthesized Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for use in electronic devices.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and regioregularity of the polymer. |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |

| UV-Vis Spectroscopy | Investigates the electronic absorption properties of the polymer in solution and as a thin film, providing information about the π-π* transition and the optical bandgap. |

| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for understanding charge injection and transport properties. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |

| Atomic Force Microscopy (AFM) | Provides information about the surface morphology and nanoscale ordering of the polymer thin films. |

Applications in Organic Electronic Devices

Polymers synthesized from methyl 5-iodothiophene-3-carboxylate can be incorporated as the active layer in various organic electronic devices.

-

Organic Field-Effect Transistors (OFETs): The semiconducting properties of these polymers make them suitable for the channel material in OFETs. The charge carrier mobility is a key performance metric.

-

Organic Photovoltaics (OPVs): In OPVs, these polymers can act as the electron donor material in a bulk heterojunction with an electron acceptor like a fullerene derivative. The power conversion efficiency (PCE) is the primary figure of merit.

-

Organic Light-Emitting Diodes (OLEDs): While less common for this specific monomer, with appropriate structural modifications, thiophene-based polymers can be used in the emissive or charge-transport layers of OLEDs.

The fabrication of these devices typically involves solution-based techniques such as spin-coating, drop-casting, or printing to deposit a thin film of the polymer onto a substrate. The performance of the device is highly dependent on the processing conditions and the resulting film morphology.

Conclusion

Methyl 5-iodothiophene-3-carboxylate is a valuable and versatile building block for the synthesis of a wide range of conjugated polymers for organic electronics. Its functional handles allow for precise control over the polymer structure and properties through well-established synthetic methods like Suzuki and Stille cross-coupling reactions, as well as through electrochemical polymerization. By carefully selecting the synthetic route, comonomers, and reaction conditions, researchers can tailor the electronic and physical properties of the resulting polymers to meet the specific demands of high-performance organic electronic devices. The protocols and insights provided in this application note serve as a foundational guide for scientists and engineers working to advance the field of organic electronics.

References

- Ueda, M. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)

- FINETECH INDUSTRY LIMITED.

- Couture, M. M. J.

- Kumar, R., & Sharma, A.

- Kallman, J. Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle.

- Antim.

- Chen, J., & Li, Y. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing.

- General mechanism for the electropolymerization of thiophene derivatives.

- Thiophene‐Based Polymers: Synthesis and Applications.

- Polythiophene: From Fundamental Perspectives to Applications.

- Electrical Characterization of Organic Electronic M

- Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers.

- McCullough, R. D. The Chemistry of Conducting Polythiophenes.

- Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.

- Electronic and Optical Properties of Polythiophene Molecules and Deriv

- Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization.

- DeLongchamp, D. M., & Kline, R. J. Molecular characterization of organic electronic films. PubMed.

- Electronic and Optical Properties of Polythiophene Molecules and Deriv

- Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. In-situ/operando characterization techniques for organic semiconductors and devices. Researching.

- Characterization of Organic Conductive Materials as an Ecological Solution for RF Applic

- Polythiophene. Wikipedia.

- McCulloch, I., Heeney, M., Chabinyc, M. L., DeLongchamp, D., Kline, R. J., Cölle, M., Duffy, W., Fischer, D., & Toney, M. F. Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society.

- Methyl 5-iodothiophene-3-carboxyl

- New thiophene-based conjugated macrocycles for optoelectronic applications.

- The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD..

- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.

- Stille Coupling. OpenOChem Learn.

- The Stille Reaction. Chem 115 Myers.

- Stille Coupling. SynArchive.

- Sumrra, S. H., Channar, P. A., Raza, H., Usman, M., & Shehzadi, S. A.

- Kumar, R., & Sharma, A.

- METHYL 5-AMINO-4-METHYLTHIOPHENE-3-CARBOXYL

- Stille Coupling. Chemistry LibreTexts.

- Methyl thiophene-3-carboxyl

- 5-Methylthiophene-3-carboxylic acid. ChemScene.

- Suzuki Coupling. Organic Chemistry Portal.

- Mobinikhaledi, A., Forughifar, N., & Shariatzadeh, M.

- The Suzuki Reaction. Chem 115 Myers.

- 2-Iodo-5-methylthiophene. ChemScene.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- STM study on the self-assembly of oligothiophene-based organic semiconductors.

- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar.

Sources

- 1. euroasiapub.org [euroasiapub.org]

- 2. nbinno.com [nbinno.com]

- 3. Molecular characterization of organic electronic films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. Polythiophene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 13. synarchive.com [synarchive.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. openriver.winona.edu [openriver.winona.edu]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 5-iodothiophene-3-carboxylate synthesis

Technical Support Center: Synthesis of Methyl 5-iodothiophene-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 5-iodothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthetic transformation. Here, we combine established chemical principles with field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.

Reaction Overview & Mechanism

The synthesis of Methyl 5-iodothiophene-3-carboxylate is typically achieved via an electrophilic aromatic substitution (SEAr) reaction. The starting material, Methyl thiophene-3-carboxylate, is an electron-deficient thiophene due to the electron-withdrawing nature of the ester group. This deactivation makes the iodination more challenging than that of unsubstituted thiophene, often requiring a potent iodinating agent and carefully controlled conditions to achieve high yield and selectivity.[1][2]

Common Synthetic Approach:

The most prevalent method involves the direct iodination of Methyl thiophene-3-carboxylate using an electrophilic iodine source, such as N-Iodosuccinimide (NIS), in a suitable solvent.[1][3] Acidic catalysis is sometimes employed to activate the iodinating agent.[3]

Caption: General reaction scheme for the synthesis.

The mechanism proceeds through the attack of the electron-rich C5 position of the thiophene ring on the electrophilic iodine atom of NIS. This forms a positively charged intermediate (a sigma complex), which is stabilized by resonance. Subsequent deprotonation by a weak base (like the succinimide anion or the solvent) restores aromaticity and yields the final product.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for this synthesis? A1: The most widely cited method is the reaction of Methyl thiophene-3-carboxylate with N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile or dichloromethane. This method is generally high-yielding and avoids the use of harsh or metallic reagents.[1][3]

Q2: Why is the reaction often slow or low-yielding? A2: The starting material, Methyl thiophene-3-carboxylate, is electronically deactivated. The ester group withdraws electron density from the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. This inherent property requires either longer reaction times, elevated temperatures, or the use of a catalyst to achieve good conversion.[1][2]

Q3: What are the typical yields I can expect? A3: With an optimized protocol, yields can range from good to excellent, typically between 70% and 95%. However, yields can be significantly lower if the reaction conditions are not ideal or if purification is inefficient.

Q4: What are the critical safety precautions I should take? A4:

-

N-Iodosuccinimide (NIS): NIS is a light-sensitive and moisture-sensitive solid. It should be stored in a dark, dry place. While not acutely toxic, it is an oxidizing agent and an irritant. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Solvents: Acetonitrile and dichloromethane are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Work-up: The reaction work-up often involves aqueous solutions of sodium thiosulfate to quench any remaining iodine or NIS. This reaction is exothermic and should be done with care.

Troubleshooting Guide

This section addresses specific issues you might encounter during the experiment.

Problem Area 1: Low or No Product Formation

Q: My TLC/LC-MS analysis shows only unreacted starting material, even after several hours. What are the likely causes?

A: This is a common issue related to insufficient reactivity. Here’s a systematic approach to diagnose the problem:

-

Cause 1: Purity of N-Iodosuccinimide (NIS).

-

Explanation: NIS can decompose over time, especially if exposed to light or moisture, reducing its potency.

-

Solution: Use freshly opened or purified NIS. You can check its purity by its appearance (should be a white to off-white crystalline solid) and melting point (decomposes around 200-201 °C).[6] If in doubt, purchase a new bottle from a reliable supplier.

-

-

Cause 2: Insufficient Activation.

-

Explanation: The deactivated thiophene ring may require more aggressive conditions to react.

-

Solution:

-

Increase Temperature: If the reaction is being run at room temperature, gradually increase the temperature to 40-50 °C or even to the reflux temperature of the solvent (e.g., acetonitrile, ~82 °C). Monitor the reaction by TLC every 1-2 hours.

-

Add a Catalytic Acid: A catalytic amount of a strong acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) can protonate NIS, making it a much stronger electrophile.[3][7] Start with a small amount (e.g., 0.1 equivalents).

-

-

-

Cause 3: Incorrect Solvent Choice.

-

Explanation: The solvent plays a crucial role in stabilizing the intermediates.

-

Solution: Acetonitrile (MeCN) and Dichloromethane (DCM) are generally the best choices. If you are using a different solvent, consider switching to one of these.

-

Caption: Workflow for troubleshooting low conversion.

Problem Area 2: Formation of Byproducts

Q: My TLC plate shows a second, less polar spot above my product. I suspect it's the di-iodinated product. How can I prevent this?

A: Over-reaction is a sign that your conditions are too harsh or your stoichiometry is incorrect.

-

Cause 1: Stoichiometry of NIS.

-

Explanation: Using a significant excess of NIS can drive the reaction towards di-iodination, where the second iodine atom adds to the C4 position.

-

Solution: Use a precise amount of NIS, typically between 1.0 and 1.1 equivalents relative to the starting material. Add the NIS portion-wise over 15-30 minutes rather than all at once. This keeps the instantaneous concentration of the iodinating agent low, favoring mono-iodination.

-

-

Cause 2: Reaction Time.

-

Explanation: Allowing the reaction to run for too long after the starting material is consumed can lead to the slow formation of byproducts.

-

Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is fully consumed (or when the ratio of product to starting material is optimal), quench the reaction immediately.

-

Table 1: Optimizing Reagent Stoichiometry

| NIS Equivalents | Reaction Time (h) | Temperature (°C) | Starting Material (%) | Mono-iodo Product (%) | Di-iodo Product (%) |

| 1.05 | 4 | 50 | < 2 | > 95 | ~3 |

| 1.20 | 4 | 50 | 0 | ~85 | ~15 |

| 1.05 | 12 | 50 | 0 | ~90 | ~10 |

Data is illustrative and will vary based on specific lab conditions.

Problem Area 3: Purification Challenges

Q: I'm having trouble separating my product from the succinimide byproduct and unreacted NIS during work-up and chromatography.

A: Proper work-up and purification techniques are crucial for obtaining a pure product.

-

Step 1: Aqueous Work-up.

-

Explanation: Succinimide is water-soluble, while your product is organic-soluble. A proper aqueous wash is the first and most effective purification step.

-

Protocol:

-

After quenching the reaction with aqueous sodium thiosulfate solution, dilute the mixture with your extraction solvent (e.g., Ethyl Acetate, DCM).

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium thiosulfate (to remove all iodine/NIS).

-

Saturated aqueous sodium bicarbonate (to remove any acidic catalyst).

-

Brine (to remove bulk water).

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

-

Step 2: Column Chromatography.

-

Explanation: If impurities remain, column chromatography is necessary.

-

Solution:

-

Stationary Phase: Use standard silica gel.

-

Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. Your product is moderately polar and should elute well before any remaining succinimide. A typical Rf value to aim for is 0.3-0.4 in your chosen eluent system.

-

-

Detailed Experimental Protocol

This protocol is a reliable starting point for the synthesis.

Materials:

-

Methyl thiophene-3-carboxylate (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Acetonitrile (anhydrous)

Procedure:

-

To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Methyl thiophene-3-carboxylate.

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Add N-Iodosuccinimide (1.05 eq) in one portion (or portion-wise if di-iodination is a concern).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).

-

If the reaction is slow, gently heat the mixture to 40-50 °C. Continue monitoring until the starting material is consumed (typically 2-6 hours).

-

Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (or another suitable organic solvent).

-

Wash the organic solution with 10% aqueous sodium thiosulfate (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.

-

Combine the pure fractions and remove the solvent to yield Methyl 5-iodothiophene-3-carboxylate as a white to pale yellow solid.

References

-

Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link][7]

-

Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). A Direct Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. [Link][8]

-

Organic Syntheses. (1957). N-Iodosuccinimide. Organic Syntheses, 37, 66. [Link][6]

-

Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3–H2O: Efficient Electrophilic Halogenating Systems for Aromatics. Angewandte Chemie International Edition, 43(40), 5203-5206. [Link]

-

Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I) Triflimide: A New Catalyst for the Activation of N-Iodosuccinimide in the Mild and Rapid Iodination of Arenes. The Journal of Organic Chemistry, 81(2), 772-780. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]

Technical Support Center: Methyl 5-iodothiophene-3-carboxylate Cross-Coupling

Status: Operational Ticket ID: #THIO-5-IODO-OPT Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

Subject: Optimization of cross-coupling yields for Methyl 5-iodothiophene-3-carboxylate (CAS: 175203-37-9).

The Challenge: This substrate presents a dichotomy in reactivity. The thiophene ring is inherently electron-rich, but the ester at the C3 position withdraws electron density, stabilizing the C-I bond slightly more than in unsubstituted iodothiophenes. However, the primary failure modes are protodehalogenation (loss of iodine to form methyl thiophene-3-carboxylate) and catalyst deactivation due to sulfur coordination (the "soft" sulfur atom competing with ligands for the Palladium center).

The Solution: High yields (>85%) are achievable by shifting from "Gen-1" catalysts (e.g., Pd(PPh3)4) to bulky, electron-rich phosphine ligands (Buchwald-type) that facilitate rapid oxidative addition and prevent sulfur poisoning.

Diagnostic Workflow (The "Why")

Before altering your protocol, identify your specific failure mode using the decision tree below.

Troubleshooting Decision Matrix

Figure 1: Diagnostic logic for identifying the root cause of yield loss in halothiophene couplings.

Optimization Parameters (The "How")

To maximize yield, we must outcompete the side reactions. The following parameters are validated for this specific scaffold.

A. Ligand Selection: The Critical Variable

Standard ligands like PPh3 often fail here because the thiophene sulfur can displace them, leading to catalyst death (Pd black). You need bulky, electron-rich ligands.

| Ligand Class | Recommendation | Rationale |

| Gen-1 (PPh3) | ❌ Avoid | Labile; susceptible to displacement by thiophene sulfur. |

| Buchwald (SPhos) | ✅ Preferred | High turnover; bulky structure prevents sulfur coordination; accelerates oxidative addition. |

| Buchwald (XPhos) | ✅ Excellent | Alternative to SPhos; often better for sterically hindered boronic acids. |

| Bidentate (dppf) | ⚠️ Conditional | Good for stability, but often slower reaction rates leading to dehalogenation. |

B. Base & Solvent Systems

The methyl ester at C3 is susceptible to hydrolysis under aggressive aqueous basic conditions (e.g., NaOH, KOH).

-

Best Practice: Use Potassium Phosphate (K3PO4) .[1][2][3] It buffers at a lower pH than carbonates or hydroxides, preserving the ester.

-

Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (10:1). The biphasic system dissolves the inorganic base while protecting the organic ester in the organic phase.

Validated Protocol: High-Yield Suzuki Coupling

Target Reaction: Methyl 5-iodothiophene-3-carboxylate + Aryl Boronic Acid

Reagents:

-

Substrate: Methyl 5-iodothiophene-3-carboxylate (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd2(dba)3 (0.02 equiv / 2 mol% Pd)

-

Ligand: SPhos (0.08 equiv / 8 mol%) (Note: 1:2 Pd:Ligand ratio is crucial)

-

Base: K3PO4 (tribasic, 2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)[1]

Step-by-Step Procedure:

-

Pre-complexation (Optional but Recommended): In the reaction vial, add Pd2(dba)3 and SPhos. Add the Toluene portion. Stir at RT for 5 minutes. Why? This ensures the active catalytic species L2Pd(0) is formed before it encounters the oxidative environment.

-

Loading: Add the Iodothiophene substrate, Boronic acid, and solid K3PO4.

-

Degassing (CRITICAL): Add the water. Seal the vial. Spurge with Argon or Nitrogen for 10–15 minutes via a needle submerged in the solvent with a vent needle.

-

Technical Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Reaction: Heat to 80°C for 2–4 hours.

-

Monitoring: Check LCMS at 1 hour. If the reaction stalls, do NOT add more catalyst; the cycle is likely dead.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water. Do not wash with strong base. Dry over MgSO4 and concentrate.

Mechanistic Insight: Why This Works

The primary enemy of 5-iodothiophenes is Protodehalogenation . This occurs when the oxidative addition intermediate (L-Pd(II)-Ar-I) captures a hydride source instead of transmetallating.

Figure 2: Kinetic competition. SPhos accelerates the main cycle (Green/Yellow), preventing the red side-path.

By using SPhos , we create a sterically crowded environment around the Palladium. This facilitates the reductive elimination step and, more importantly, stabilizes the Pd(0) species, preventing it from aggregating into inactive Palladium black.

FAQ & Troubleshooting

Q: I see a spot on TLC just below my product that fluoresces blue. What is it? A: This is likely the homocoupling dimer of your boronic acid.

-

Fix: Reduce the equivalents of boronic acid (try 1.1 equiv) or improve your degassing (oxygen promotes dimerization).

Q: My ester hydrolyzed to the carboxylic acid. A: Your conditions are too wet or too basic.

-

Fix: Switch from K3PO4 to Anhydrous K3PO4 or CsF (Cesium Fluoride) in dry Dioxane. CsF promotes the reaction via the "anhydrous pathway" without generating hydroxide ions.

Q: The reaction turns black immediately upon heating. A: "Palladium Black" precipitation. Your ligand is not stabilizing the metal.

-

Fix: Ensure you are using SPhos or XPhos . If using PPh3, switch immediately. Also, check that your solvent is not contaminated with sulfur impurities (common in low-grade toluene).

Q: Can I use Pd(dppf)Cl2? A: Yes, it is a robust alternative if SPhos is unavailable. However, reaction times will be longer (overnight), which increases the risk of ester hydrolysis.

References

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

- Key Insight: Establishes SPhos/XPhos as superior ligands for heteroaryl chlorides/iodides.

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

- Key Insight: Specifically addresses thiophene coupling challenges.

-

Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Key Insight: Foundational mechanism and base selection (Phosphate vs Carbon

-

BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."

- Key Insight: Troubleshooting sulfur poisoning and Pd black form

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Methyl 5-iodothiophene-3-carboxylate

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, Methyl 5-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The methodologies and insights provided herein are grounded in established chemical principles and field-proven strategies to ensure the integrity and success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding Suzuki reactions with electron-deficient heteroaryl halides.

Q1: Why is my Suzuki coupling with Methyl 5-iodothiophene-3-carboxylate failing or giving low yields?

A1: Low yield or complete failure is a frequent issue and can often be attributed to several factors.[1] Methyl 5-iodothiophene-3-carboxylate is an electron-deficient heteroaryl halide, which can present unique challenges. Potential causes include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), degradation of reagents, or the presence of impurities.[1] The electron-withdrawing nature of the ester group can influence the reactivity of the C-I bond, and the thiophene ring itself can interact with the palladium catalyst.

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions to monitor are protodeboronation and homocoupling .

-

Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid, which is replaced by a carbon-hydrogen bond.[2][3] This consumes your nucleophilic partner and reduces the yield of your desired product.[3]

-

Homocoupling is the coupling of two boronic acid molecules or two aryl halide molecules.[4] The presence of oxygen is a frequent cause of boronic acid homocoupling.[1]

Q3: How critical is the choice of palladium catalyst and ligand for this specific substrate?

A3: The choice of catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient substrates like Methyl 5-iodothiophene-3-carboxylate often benefit from more specialized ligand systems.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can significantly improve reaction efficiency by promoting the rate-limiting oxidative addition step and facilitating reductive elimination.[6][7]

Q4: Can the ester group on my thiophene substrate be problematic?

A4: Yes, the methyl ester group is base-sensitive and can be hydrolyzed under strongly basic conditions, especially at elevated temperatures.[8] This can lead to the formation of the corresponding carboxylic acid, complicating purification and potentially affecting the reaction outcome. The choice of a milder base is often necessary to preserve the ester functionality.

II. In-Depth Troubleshooting Guide

This guide is structured by observable symptoms in your reaction, providing a logical workflow to diagnose and solve the problem.

Symptom 1: No Reaction or Low Conversion of Starting Materials

If you observe primarily unreacted starting materials (Methyl 5-iodothiophene-3-carboxylate and the boronic acid), consider the following causes and solutions.

Potential Cause A: Inactive Catalyst

The active catalytic species in a Suzuki coupling is Pd(0).[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Failure to do so will result in an inactive catalyst.

Solutions:

-

Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1]

-

Ensure Proper Ligand Ratio: Phosphine ligands can be oxidized by trace air, rendering them ineffective at coordinating with the palladium center.[1] Use fresh, properly stored ligands and consider a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) to ensure sufficient active ligand is present.[1]

-

Pre-activation of Catalyst: In some cases, pre-stirring the Pd(II) source with the phosphine ligand for a short period before adding other reagents can facilitate the formation of the active catalyst.

Potential Cause B: Suboptimal Base Selection

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8][10][11] An inappropriate base can lead to a stalled reaction.

Solutions:

-

Screen Different Bases: The optimal base is highly substrate-dependent. For ester-containing substrates, milder bases are often preferred to prevent hydrolysis.

-

Consider Solubility: The base must have some solubility in the reaction medium to be effective. Ensure adequate mixing to facilitate interaction between the solid base and the dissolved reactants.

| Base | Strength | Typical Use & Considerations | Reference |

| K₂CO₃ | Moderate | A common and effective choice, often used in aqueous solvent mixtures.[7] | [7] |

| K₃PO₄ | Strong | Often very effective, particularly in anhydrous conditions, but can be more prone to causing ester hydrolysis at high temperatures.[5][12] | [5][12] |

| Cs₂CO₃ | Strong | Highly soluble in organic solvents and often used for challenging couplings.[12] | [12] |

| NaHCO₃ | Weak | Useful for highly base-sensitive substrates where ester hydrolysis is a major concern.[7] | [7] |

Potential Cause C: Inappropriate Solvent System

The solvent must be able to dissolve the organic substrates and, to some extent, the inorganic base.[5] Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics.

Solutions:

-

Optimize Solvent Mixture: A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both organic and inorganic components.[5][13] Common systems include 1,4-dioxane/water, THF/water, and toluene/water.[5][14]

-

Consider Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective but can also influence the reaction in complex ways.[13][15] For instance, some polar solvents can favor different reaction pathways.[15]

Symptom 2: Significant Protodeboronation Observed

If you detect a significant amount of the deboronated byproduct of your boronic acid, this indicates that the C-B bond is being cleaved before it can participate in the cross-coupling.

Potential Cause A: Unstable Boronic Acid

Some boronic acids, particularly heteroaromatic ones, are inherently unstable and prone to protodeboronation.[2][3]

Solutions:

-

Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are often more stable alternatives to boronic acids.[16][17] They can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[18]

-

Minimize Reaction Time: Optimize conditions to achieve the fastest possible reaction rate, thereby outcompeting the slower protodeboronation pathway. This can involve using a more active catalyst system or higher temperatures.

Potential Cause B: Incompatible Reaction Conditions

The reaction pH and the presence of water can significantly influence the rate of protodeboronation.[2]

Solutions:

-

Anhydrous Conditions: For particularly unstable boronic acids, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[7]

-

Control pH: The mechanism of protodeboronation can be pH-dependent.[2] While Suzuki reactions are typically basic, avoiding excessively high pH can sometimes mitigate this side reaction.

Symptom 3: Formation of Homocoupling Byproducts

The presence of biaryl products derived from either two molecules of your boronic acid or two molecules of Methyl 5-iodothiophene-3-carboxylate indicates homocoupling.

Potential Cause A: Presence of Oxygen

Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of boronic acids.[1][4]

Solutions:

-

Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.

-

Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the system.

Potential Cause B: Issues with Catalyst Reduction

When using a Pd(II) precatalyst, the in-situ reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[1]

Solution:

-

Use a Pd(0) Source: As mentioned previously, starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]

III. Experimental Protocols & Methodologies

General Procedure for a Suzuki-Miyaura Coupling with Methyl 5-iodothiophene-3-carboxylate

Materials:

-

Methyl 5-iodothiophene-3-carboxylate (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

-

To a flame-dried Schlenk flask, add Methyl 5-iodothiophene-3-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Screening of Reaction Conditions

For challenging couplings, a systematic screening of reaction parameters is often necessary. A suggested screening matrix is provided below.

| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst (2 mol%) | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃/SPhos | Pd(OAc)₂/XPhos |

| Base (2 equiv) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | NaHCO₃ |

| Solvent (0.2 M) | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) | Anhydrous Dioxane |

| Temperature | 80 °C | 100 °C |

IV. Visual Diagrams

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Failed Reactions

Caption: A decision tree for troubleshooting low conversion in Suzuki reactions.

V. References

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Protodeboronation. Wikipedia. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki cross-coupling reaction. YouTube. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

-

Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. [Link]

-

The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

-

The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

-